molecular formula C8H3FNNaO3 B13324514 Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate

Katalognummer: B13324514
Molekulargewicht: 203.10 g/mol
InChI-Schlüssel: FQZOOEDAJQZPHN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylate group at the 2-position of the benzoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate, typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 5-fluoro-2-carboxybenzaldehyde under acidic or basic conditions to form the desired benzoxazole ring . Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions and the use of recyclable catalysts are often employed to make the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium 5-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylate group increases its solubility and potential for forming salts .

Eigenschaften

Molekularformel

C8H3FNNaO3

Molekulargewicht

203.10 g/mol

IUPAC-Name

sodium;5-fluoro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C8H4FNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI-Schlüssel

FQZOOEDAJQZPHN-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.